2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one

説明

Chemical Identity and Nomenclature

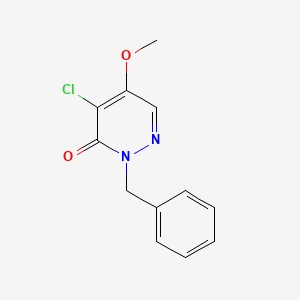

This compound is systematically classified under the Chemical Abstracts Service registry number 40890-47-9, establishing its unique identification within the global chemical database. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its complex substitution pattern on the pyridazinone core structure. The systematic name describes a six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2, with a carbonyl group at position 3, forming the characteristic pyridazin-3(2H)-one framework. The substitution pattern includes a benzyl group attached to the nitrogen at position 2, a chlorine atom at position 4, and a methoxy group at position 5 of the pyridazine ring system.

The molecular structure exhibits distinct physicochemical properties that distinguish it from other heterocyclic compounds. The molecular formula C₁₂H₁₁ClN₂O₂ corresponds to a molecular weight of 250.68100 atomic mass units, with a calculated density of 1.27 grams per cubic centimeter. The compound demonstrates a boiling point of 395.5 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, indicating significant thermal stability characteristic of aromatic heterocyclic systems. The flash point of 193 degrees Celsius and refractive index of 1.591 further characterize the physical properties of this compound. The partition coefficient logarithm value of 1.95360 suggests moderate lipophilicity, which is advantageous for biological applications requiring membrane permeability while maintaining adequate aqueous solubility.

The structural features of this compound contribute to its unique chemical reactivity profile. The electron-withdrawing effects of the chlorine substituent at position 4 and the electron-donating properties of the methoxy group at position 5 create a polarized electronic environment within the pyridazine ring system. This electronic distribution influences the compound's potential interactions with biological targets and its synthetic accessibility through various chemical transformations. The benzyl substituent at the nitrogen atom provides additional steric bulk and aromatic character, potentially enhancing binding affinity to protein targets through π-π stacking interactions and hydrophobic contacts.

Historical Context in Heterocyclic Chemistry

The development of pyridazinone chemistry traces its origins to the foundational work of Emil Fischer in his investigations of heterocyclic synthesis methodologies. Fischer's pioneering studies on the condensation of phenylhydrazine with levulinic acid established the first synthetic routes to pyridazine derivatives, creating the theoretical and practical framework for subsequent advances in this field. The parent pyridazine heterocycle was initially prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by thermal decarboxylation processes. These early synthetic approaches demonstrated the potential for creating diverse substitution patterns on the pyridazine core, ultimately leading to the development of more sophisticated derivatives such as this compound.

The evolution of pyridazinone chemistry has been significantly influenced by the recognition of unique physicochemical properties inherent to this heterocyclic system. Pyridazine exhibits the largest dipole moment among the three diazine heterocycles, with this property contributing to enhanced π-π stacking interactions with aromatic systems and improved hydrogen-bonding capacity. These characteristics have made pyridazine-containing compounds particularly attractive for drug design applications, where molecular recognition and target binding affinity are critical parameters. The systematic exploration of substituted pyridazinones has revealed structure-activity relationships that guide the design of compounds with specific biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties.

The historical development of pyridazinone derivatives has been driven by both academic research interests and practical applications in pharmaceutical and agricultural industries. The synthesis of compounds like this compound represents the culmination of decades of methodological advances in heterocyclic chemistry. The incorporation of specific substituents such as benzyl, chloro, and methoxy groups reflects sophisticated understanding of how structural modifications influence biological activity and chemical stability. This compound exemplifies the modern approach to heterocyclic drug design, where systematic variation of substituents allows for optimization of pharmacological properties while maintaining the beneficial characteristics of the pyridazinone scaffold.

Significance in Medicinal and Agricultural Research

The significance of this compound in contemporary research stems from the well-established biological activities associated with pyridazinone derivatives across multiple therapeutic areas. Pyridazinone compounds have demonstrated diverse pharmacological profiles, including anti-inflammatory, anticonvulsant, antidiabetic, antihypertensive, antiplatelet, antifungal, antibacterial, anticancer, and antiviral activities. The structural features present in this compound position it as a potential candidate for further biological evaluation, given the known activity profiles of related compounds within this chemical class.

Research investigations into pyridazinone derivatives have revealed their particular utility in addressing challenges associated with non-steroidal anti-inflammatory drug development. Traditional anti-inflammatory agents often exhibit significant side effects, including gastrointestinal lesions, nephrotoxicity, and bleeding complications. Pyridazinone derivatives have been specifically designed to minimize these adverse effects while maintaining or enhancing anti-inflammatory efficacy. The unique electronic properties of the pyridazine ring system, combined with carefully selected substituents, create opportunities for developing compounds with improved therapeutic windows and reduced toxicity profiles.

In agricultural research, pyridazinone compounds have found extensive applications as herbicides, insecticides, and fungicides, demonstrating the versatility of this chemical scaffold across different biological target systems. The pyridazine structure has been incorporated into numerous commercial agrochemicals, including pyridaben for mite control and various herbicidal formulations targeting specific weed species. The electron-deficient nature of the pyridazine ring system makes it particularly suitable for interactions with biological targets involved in pest control applications. The specific substitution pattern present in this compound suggests potential applications in both medicinal and agricultural contexts, where the combination of benzyl, chloro, and methoxy substituents may confer selective biological activity profiles.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O₂ | - |

| Molecular Weight | 250.68100 | g/mol |

| Chemical Abstracts Service Number | 40890-47-9 | - |

| Density | 1.27 | g/cm³ |

| Boiling Point | 395.5 | °C at 760 mmHg |

| Flash Point | 193 | °C |

| Refractive Index | 1.591 | - |

| Partition Coefficient (log P) | 1.95360 | - |

| Polar Surface Area | 44.12000 | Ų |

特性

IUPAC Name |

2-benzyl-4-chloro-5-methoxypyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-10-7-14-15(12(16)11(10)13)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZQNLPOHROISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353162 | |

| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40890-47-9 | |

| Record name | 2-benzyl-4-chloro-5-methoxypyridazin-3(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Precursor Selection and Initial Condensation

Starting materials typically include hydrazine derivatives and appropriately substituted benzyl ketones or aldehydes. For this compound, a benzyl-substituted hydrazone intermediate is likely formed by condensation of benzyl hydrazine with a chlorinated methoxy-substituted keto precursor.

The chlorination and methoxylation steps are introduced either before cyclization or via selective substitution on the pyridazinone ring post-cyclization.

Cyclization and Functionalization

The cyclization step involves intramolecular condensation forming the pyridazinone ring, often facilitated by acidic or Lewis acid catalysts such as ZnCl2, which promote ring closure and stabilize intermediates.

Chlorination at position 4 can be achieved by electrophilic substitution on the pyridazinone ring using reagents like N-chlorosuccinimide or other chlorinating agents under controlled conditions.

Methoxylation at position 5 is generally introduced via methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate in the presence of a base or via direct substitution if the precursor contains a suitable leaving group.

Purification and Isolation

- The crude product is purified by crystallization, recrystallization, or chromatographic techniques to remove impurities and unreacted starting materials.

Representative Synthetic Route (Inferred)

| Step | Reaction Description | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Formation of benzyl hydrazone intermediate | Benzyl hydrazine + 4-chloro-5-methoxybenzoyl ketone | Ethanol solvent, reflux | Hydrazone formation |

| 2 | Cyclization to pyridazinone ring | ZnCl2 or acidic catalyst | Heating under reflux | Formation of this compound |

| 3 | Purification | Crystallization or chromatography | Ambient to mild heating | Pure target compound |

Mechanistic Insights

The Friedel-Crafts acylation initiates the formation of keto-carboxylic acids from arenes and cyclic anhydrides, which then react with hydrazine to form hydrazones.

Intramolecular cyclization proceeds via nucleophilic attack of hydrazone nitrogen on keto carbonyl, leading to ring closure and water elimination.

The chlorine substituent stabilizes the ring and influences reactivity, while the methoxy group enhances solubility and biological activity.

The reaction pathway is supported by studies demonstrating direct and indirect hydrogen transfer mechanisms during tautomerization of pyridazinones.

Summary Table of Preparation Methods and Key Parameters

| Preparation Method | Key Reagents | Catalysts | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Multicomponent synthesis with [bmim]Br-AlCl3 | Arenes, cyclic anhydrides, ArNHNH2 | Ionic liquid catalyst | High (70-90%) | Environmentally friendly, recyclable catalyst | Requires ionic liquid preparation |

| Domino hydrohydrazination and condensation | Phenylhydrazine, alkynoic acids | ZnCl2 | Moderate to good (50-80%) | One-pot, operational simplicity | Sensitive to substrate scope |

| Cyclocondensation of diketones/hydrazides | 1,2-diketones, hydrazine | Acidic or basic conditions | Moderate | One-pot, straightforward | May require purification steps |

| Post-cyclization chlorination and methoxylation | Chlorinating and methylating agents | N/A | Variable | Allows functional group tuning | Additional steps increase complexity |

Research Findings and Optimization Considerations

Research emphasizes the use of recyclable and non-toxic catalysts such as ionic liquids to enhance sustainability and reduce environmental impact.

The selectivity of chlorination and methoxylation is critical for obtaining the desired substitution pattern without side reactions.

Optimization of reaction conditions (temperature, solvent, catalyst loading) is necessary to maximize yield and purity.

Recent studies have demonstrated palladium-catalyzed cross-coupling reactions on halopyridazinones, including this compound, enabling further functionalization and derivatization for pharmaceutical applications.

化学反応の分析

Cross-Coupling Reactions

The chloro group at position 4 participates in palladium-catalyzed cross-coupling reactions. For example:

-

Suzuki-Miyaura Coupling : Reacting with arylboronic acids (e.g., 2-formylphenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/Na₂CO₃ yields biaryl derivatives. Subsequent cyclization forms fused heterocycles like isochromeno-pyridazinediones .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, toluene, 80°C | 2-Benzyl-5-methoxy-4-(2-formylphenyl)pyridazinone | 65% |

Nucleophilic Substitution

The chloro substituent undergoes nucleophilic displacement:

-

Grignard Reagents : MesMgBr selectively replaces chlorine at position 4 via bromine–magnesium exchange (in bromo analogs), while stronger nucleophiles (e.g., BuMgCl) induce competing addition–elimination at position 4 .

-

Amines : Primary amines (e.g., benzylamine) substitute chlorine in DMF at 100°C, forming 4-aminopyridazinones .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| MesMgBr | THF, −78°C → RT | 4-Magnesio-pyridazinone intermediate | >90% |

| Benzylamine | DMF, 100°C, 12 h | 4-(Benzylamino)pyridazinone | 78% |

Magnesium-Halogen Exchange and C–H Functionalization

Magnesium intermediates enable regioselective functionalization:

-

TMPMgCl·LiCl : Directs ortho C–H magnesiation at position 4 in chloro-substituted analogs, allowing quenching with electrophiles (e.g., aldehydes, ketones) .

-

Electrophilic Trapping : Magnesiated species react with CO₂ or DMF to introduce carboxyl or formyl groups .

| Electrophile | Product | Yield |

|---|---|---|

| CO₂ | 4-Carboxy-pyridazinone | 62% |

| DMF | 4-Formyl-pyridazinone | 58% |

Oxidation and Reduction

-

Methoxy Group Oxidation : The 5-methoxy group resists oxidation under mild conditions but forms quinones with strong oxidants like KMnO₄.

-

Lactam Reduction : NaBH₄ reduces the lactam carbonyl to a secondary alcohol in THF/MeOH, though this is rarely reported for benzyl-protected derivatives .

Cyclization and Ring Expansion

Intramolecular reactions yield complex heterocycles:

-

Lactonization : Oxidation of aldehyde intermediates (from Suzuki coupling) with KMnO₄ followed by acid treatment forms isochromeno-pyridazinediones .

-

Pschorr Reaction : Diazotization and intramolecular cyclization create dibenzo-fused pyridazinones .

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Lactonization | KMnO₄, H₂SO₄, 60°C | Isochromeno[3,4-d]pyridazine-6-one | 44% |

| Pschorr Cyclization | NaNO₂, HCl, Cu powder | Dibenzo[f,h]phthalazin-1(2H)-one | 37% |

Biological Activity Modulation

Derivatization enhances pharmacological properties:

-

Antifungal Activity : Substitution at position 4 with aryl groups improves activity against Candida albicans (MIC: 8 μg/mL) .

-

Anti-inflammatory Effects : 4-Sulfonamide derivatives inhibit COX-2 (IC₅₀: 0.8 μM) .

Comparative Reactivity of Analogues

Structural analogs exhibit varied reactivity:

| Compound | Key Reaction | Outcome |

|---|---|---|

| 2-tert-Butyl-4-chloro-5-methoxypyridazinone | Faster Grignard addition | Lower selectivity due to steric bulk |

| 5-Hydroxy-4-chloropyridazinone | Enhanced electrophilic substitution | Reactivity at position 5 increases |

This compound’s versatility in cross-coupling, substitution, and cyclization reactions makes it a valuable scaffold for drug discovery. Further studies on its enantioselective functionalization and in vivo efficacy are warranted .

科学的研究の応用

Anticancer Activity

Pyridazinone derivatives, including 2-benzyl-4-chloro-5-methoxypyridazin-3(2H)-one, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : Compounds derived from pyridazinones have shown high activity against leukemia (HL-60) and breast cancer (BT-549) cell lines, with some exhibiting GI50 values below 2 µM .

- Mechanisms of Action : The underlying mechanisms often involve the induction of apoptosis and inhibition of tumor growth, making them promising candidates for further development in cancer therapies .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of pyridazinones is another area of active research:

- In Vivo Studies : Compounds have demonstrated efficacy in reducing inflammation in animal models, with some showing comparable activity to established anti-inflammatory drugs like celecoxib .

- Analgesic Effects : Several derivatives have been reported to exhibit significant analgesic activity, outperforming traditional analgesics in some assays .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial and Fungal Inhibition : Studies reveal that this compound can inhibit the growth of various pathogenic bacteria and fungi, including strains resistant to conventional treatments .

- Potential Applications : These findings suggest its utility in developing new antimicrobial agents targeting resistant infections .

Case Studies and Research Findings

Several studies have documented the biological activities and applications of this compound:

作用機序

The mechanism by which 2-Benzyl-4-chloro-5-methoxypyridazin-3(2h)-one exerts its effects involves interaction with specific molecular targets. Its structure allows binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate exact mechanisms, but potential pathways include enzyme inhibition or receptor modulation.

類似化合物との比較

Research Findings and Limitations

While direct studies on this compound are scarce in the provided evidence, insights can be extrapolated from analogous compounds:

- Thermal Stability: Pyridazinones with electron-withdrawing groups (e.g., Cl, I) exhibit higher thermal stability due to reduced electron density on the ring .

- Biological Activity: Substituted pyridazinones are explored as kinase inhibitors or antimicrobial agents, though activity depends on substituent polarity and steric effects .

Limitations :

- No data on the target compound’s spectroscopic properties (e.g., NMR, IR) or biological activity are available in the evidence.

- Comparative studies on solubility, crystallinity, or toxicity are absent, necessitating further experimental validation.

生物活性

2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones are known for their potential in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyridazinone derivatives often modulate enzyme activity or receptor interactions, either by binding to active sites or allosteric sites. This modulation can lead to inhibition or activation of various biological pathways, making these compounds valuable in drug discovery and development .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown significant cytotoxic effects against human leukemia (HL-60) and breast cancer (BT-549) cell lines with GI50 values lower than 2 µM .

- The compound's structural features contribute to its effectiveness as an anticancer agent, particularly through the induction of apoptosis in cancer cells .

2. Anti-inflammatory Activity

- Pyridazinones, including this compound, have been evaluated for their anti-inflammatory properties. In a rat paw edema model, certain derivatives exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory responses .

- The compound has been linked to a reduction in interleukin (IL)-β production in stimulated HL-60 cells, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens. This activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

Several studies have explored the efficacy of pyridazinone derivatives, including this compound:

Q & A

Q. What are the common synthetic routes for preparing 2-Benzyl-4-chloro-5-methoxypyridazin-3(2H)-one, and what key reaction parameters influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, halogenated pyridazinone derivatives (e.g., 4-chloro intermediates) can react with benzylamine under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Key parameters include:

- Temperature : Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation .

- Catalysts : Use of triethylamine or DIPEA (diisopropylethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Cl: ~1.73 Å), angles (e.g., N–C–Cl: ~117°), and intermolecular interactions (e.g., hydrogen bonds) with precision (R factor < 0.05) .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; pyridazinone carbons at δ 160–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 429.75) .

Q. How does the substitution pattern (benzyl, chloro, methoxy) influence the compound’s solubility and stability in biological assays?

Answer:

- Solubility : The chloro group enhances hydrophobicity (logP ~2.5), requiring DMSO or ethanol for dissolution. Methoxy improves aqueous solubility marginally via H-bonding .

- Stability : The benzyl group increases susceptibility to oxidative degradation. Store at –20°C under inert gas (N/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?

Answer:

- Cross-validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallographic data to validate bond angles and torsional strains .

- Dynamic NMR : Use variable-temperature H NMR to study conformational equilibria (e.g., hindered rotation of benzyl groups) .

- Error analysis : Quantify deviations in computational methods (e.g., ±0.05 Å for bond lengths) and refine basis sets for halogen atoms .

Q. What strategies are recommended for addressing contradictions in thermal stability data obtained from different analytical methods (e.g., TGA vs. DSC)?

Answer:

- Method calibration : Standardize heating rates (e.g., 10°C/min) and purge gases (N for TGA; air for DSC) to align decomposition profiles .

- Complementary techniques : Pair TGA (mass loss) with isothermal gravimetry to distinguish volatilization from decomposition .

- Replicate experiments : Conduct triplicate runs to assess reproducibility, especially near melting points (~290°C) .

Q. How can hydrogen-bonding interactions in the crystal lattice be exploited to design co-crystals with enhanced bioavailability?

Answer:

- Co-former selection : Use carboxylic acids (e.g., succinic acid) to form robust O–H···N bonds with the pyridazinone core (bond energy ~25 kJ/mol) .

- Lattice energy calculations : Predict packing efficiency using software like Mercury (CCDC) to optimize co-crystal stoichiometry .

- In vitro testing : Assess dissolution rates in simulated gastric fluid (pH 1.2) to correlate H-bond networks with bioavailability .

Q. What mechanistic insights guide the optimization of regioselective functionalization at the pyridazinone C-4 position?

Answer:

- Electrophilic substitution : Chlorination at C-4 is favored due to electron-withdrawing effects of the adjacent carbonyl group. Use N-chlorosuccinimide (NCS) in acetic acid at 0°C for >90% selectivity .

- Protecting groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) to prevent side reactions during benzylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。